

Comprehensive Solubility Profile & Characterization Guide: 4-Bromo-5-fluoro-2-methylphenol

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Compound of Interest

Compound Name: 4-Bromo-5-fluoro-2-methylphenol

CAS No.: 1600166-21-9

Cat. No.: B1532887

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Executive Summary

This technical guide provides a detailed solubility profile and characterization framework for **4-Bromo-5-fluoro-2-methylphenol** (CAS: 1600166-21-9).[1] As a halogenated phenolic intermediate, this compound exhibits distinct solubility behaviors governed by its lipophilicity (LogP ~2.7) and weak acidity (pKa ~9.0). This document is designed for researchers in medicinal chemistry and process development, offering predictive data, solvent selection strategies for synthesis/purification, and validated protocols for experimental solubility determination.[1]

Physicochemical Identity & Solubility Basis

Understanding the structural determinants of solubility is critical for optimizing reaction conditions and formulation.[1]

Chemical Identity[1][2][3]

- IUPAC Name: **4-Bromo-5-fluoro-2-methylphenol**
- CAS Number: 1600166-21-9
- Molecular Formula: C₇H₆BrFO[1][2][3][4]

- Molecular Weight: 205.02 g/mol [2][4]
- Structural Features:
 - Hydroxyl Group (-OH): H-bond donor/acceptor; responsible for pH-dependent solubility.[1]
 - Halogens (Br, F): Increase lipophilicity and density; reduce water solubility compared to non-halogenated cresols.[1]
 - Methyl Group (-CH₃): Adds steric bulk and slight lipophilicity.[1]

Theoretical Solubility Parameters

The following parameters dictate the compound's interaction with various solvent classes.

Parameter	Value (Est.)	Implication for Solubility
LogP (Octanol/Water)	2.7 ± 0.3	Moderate Lipophilicity. Poor water solubility; high solubility in organic solvents (DMSO, DCM, MeOH).[1]
pKa (Acid Dissociation)	9.0 – 9.5	Weak Acid. Solubility in water increases drastically at pH > 10.5 due to phenolate anion formation.[1]
Hydrogen Bond Donors	1	Soluble in H-bond accepting solvents (e.g., Acetone, THF, DMSO).[1]
Polar Surface Area (PSA)	~20 Å ²	Indicates good membrane permeability but limited interaction with bulk water.

Predicted Solubility Matrix

Note: Exact quantitative values depend on crystal polymorph and temperature. The classifications below are based on structural analogies to similar halogenated cresols.

Solvent Class	Representative Solvent	Predicted Solubility	Application Context
Polar Aprotic	DMSO	High (>100 mg/mL)	Standard for biological screening stocks and chemical library storage.[1]
Polar Aprotic	DMF / DMAc	High (>100 mg/mL)	Preferred for S _n Ar reactions or coupling chemistries requiring high temperatures.[1]
Polar Protic	Methanol / Ethanol	High (>50 mg/mL)	Ideal for HPLC stock preparation and recrystallization.[1]
Chlorinated	DCM / Chloroform	High (>50 mg/mL)	Excellent for liquid-liquid extraction from acidified aqueous layers.[1]
Ethers	THF / Diethyl Ether	Moderate-High	Common reaction solvent; ensure anhydrous conditions for moisture-sensitive reagents.[1]
Esters	Ethyl Acetate	Moderate	Standard solvent for silica gel chromatography and extractions.[1]
Hydrocarbons	Hexane / Heptane	Low / Sparingly	Used as an anti-solvent for precipitation or recrystallization.[1]
Aqueous	Water (pH 7)	Very Low (<1 mg/mL)	Not suitable for stock solutions.[1]

Aqueous	Water (pH > 11)	High	Forms soluble sodium phenolate salt (Na ⁺ salt).[1]
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Experimental Determination Protocols

Since batch-specific purity and polymorphism can alter solubility, researchers must validate solubility experimentally. Below are two industry-standard protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: Determines the absolute solubility limit at equilibrium.[1] Critical for formulation and process scale-up.

- Preparation: Weigh ~10 mg of solid **4-Bromo-5-fluoro-2-methylphenol** into a 4 mL glass vial.
- Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Water, or Methanol).[1]
- Equilibration:
 - Seal the vial tightly.[1]
 - Agitate (shake/stir) at 25°C for 24–48 hours.
 - Visual Check: If the solid dissolves completely, add more solid until a precipitate remains (saturation).[1]
- Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter to remove undissolved solids.
- Quantification: Analyze the supernatant via HPLC-UV (Detection at 270–280 nm).
 - Calibration: Use a standard curve prepared in a solvent where the compound is fully soluble (e.g., Methanol).

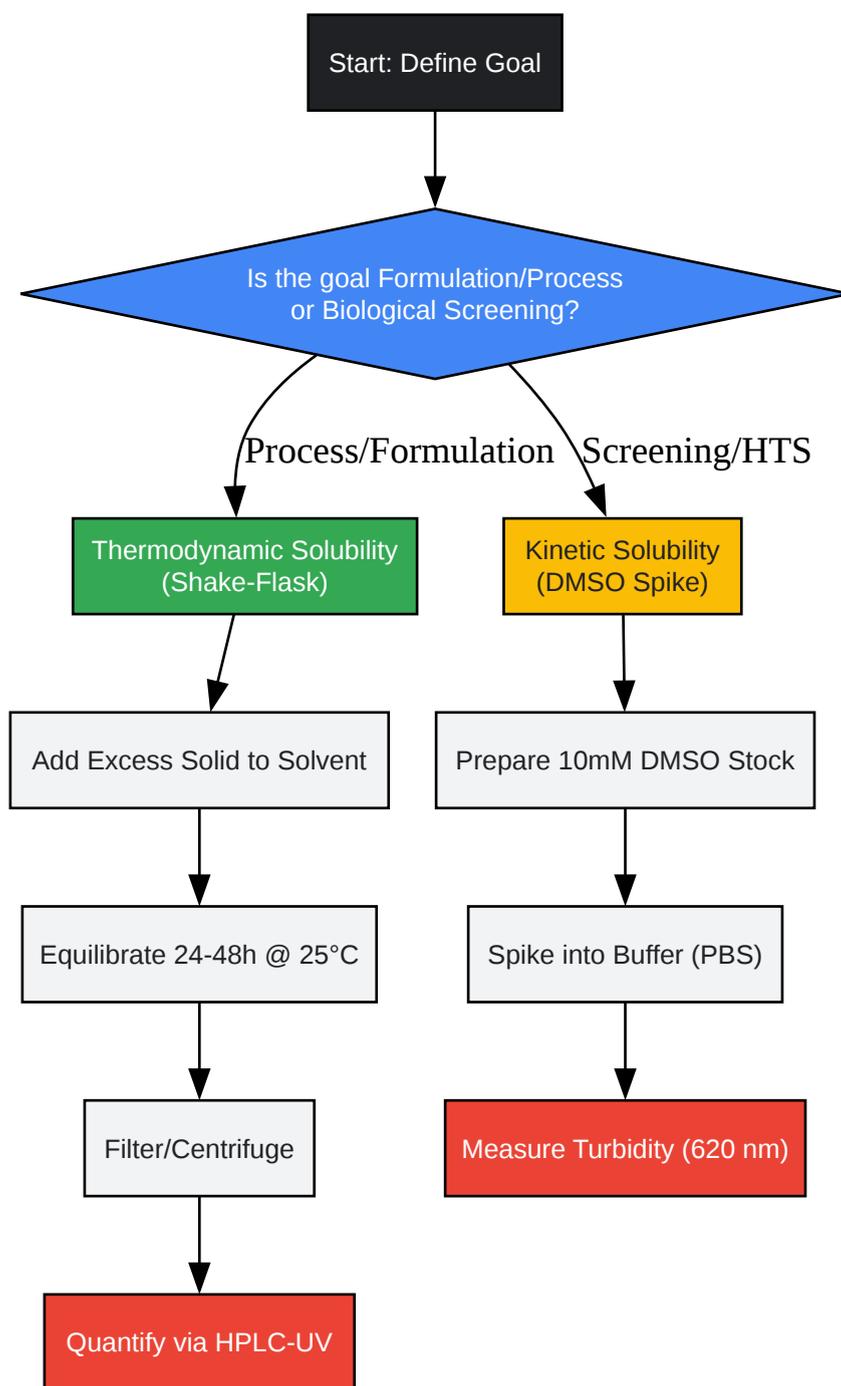
Protocol B: Kinetic Solubility (Turbidimetric)

Purpose: Rapid estimation for high-throughput screening (HTS) to prevent precipitation during bioassays.[1]

- Stock: Prepare a 10 mM stock solution in DMSO.
- Titration: Spike the DMSO stock into aqueous buffer (e.g., PBS) in a 96-well plate to achieve final concentrations (e.g., 1, 5, 10, 50, 100 μ M). Keep DMSO final concentration constant (e.g., 1%).
- Incubation: Shake for 2 hours at Room Temperature.
- Readout: Measure absorbance at 620 nm (turbidity) using a plate reader.
 - Result: The concentration at which absorbance spikes indicates the precipitation point.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate solubility method.



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Figure 1: Decision workflow for selecting between Thermodynamic (Process) and Kinetic (Screening) solubility assays.[1][5]

Solvent Selection Strategy for Workflows

Selecting the correct solvent is crucial for yield and purity.^[1]

For Chemical Synthesis

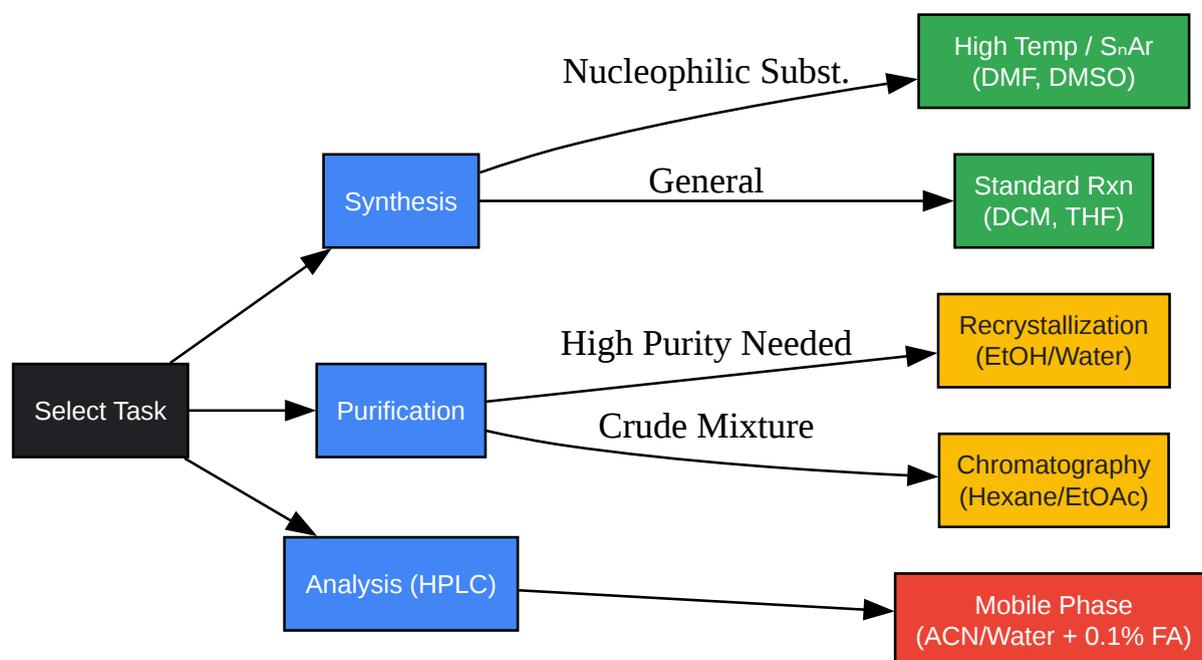
- Nucleophilic Substitution (S_NAr): Use DMF or DMSO. These polar aprotic solvents solvate the cation of the base (e.g., K_2CO_3), leaving the nucleophile "naked" and more reactive, while dissolving the phenolic substrate.
- Bromination/Functionalization: Use Acetonitrile or DCM.^[1] These provide good solubility for the substrate and are easily removed during workup.

For Purification (Recrystallization)^[1]

- Solvent System: A mixture of Ethanol/Water or Ethyl Acetate/Hexane is recommended.^[1]
- Mechanism: Dissolve the compound in hot Ethanol or Ethyl Acetate (high solubility), then slowly add Water or Hexane (anti-solvent) to induce crystallization upon cooling.^[1]

For Analytical (HPLC/LC-MS)

- Mobile Phase: Water (with 0.1% Formic Acid) + Acetonitrile or Methanol.^[1]
- Note: The phenolic proton is weakly acidic.^[1] Adding acid (Formic/TFA) suppresses ionization, ensuring the compound elutes as a sharp peak rather than tailing.



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Figure 2: Logic tree for selecting solvents based on the experimental objective.

Handling & Stability

- Acidity: **4-Bromo-5-fluoro-2-methylphenol** is a weak acid.[1] Avoid storage in basic solutions unless salt formation is intended, as this increases oxidative susceptibility.
- Light Sensitivity: Brominated phenols can undergo photodehalogenation.[1] Store solid and solutions in amber vials protected from light.
- Safety: Halogenated phenols are skin and eye irritants.[1][5][6] Wear nitrile gloves and work in a fume hood.

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